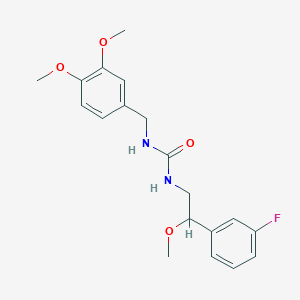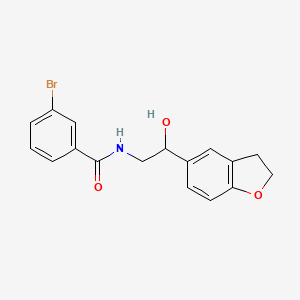![molecular formula C16H18N2OS B2845735 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 763130-03-6](/img/structure/B2845735.png)
2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, also known as 2-APS, is a small molecule that has been studied extensively in scientific research. 2-APS is a synthetic molecule that has been used in various laboratory experiments to study its biochemical and physiological effects. It has been used in studies of drug action, drug metabolism, and drug delivery. 2-APS is a highly versatile molecule that has been used in a variety of laboratory experiments and has been found to have a wide range of applications.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of sulfanilamide derivatives, including compounds structurally related to 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, have been extensively studied. For example, Lahtinen et al. (2014) synthesized four sulfanilamide derivatives and characterized them using various spectroscopic methods, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible (UV–Vis) spectra, alongside Liquid Chromatographic (LCMS) and High Resolution Mass Spectrometric (HRMS) methods. The study highlighted the distinct packing, hydrogen bonding models, and thermal properties of these derivatives, providing a foundation for understanding the structural and functional versatility of sulfanilamide compounds (Lahtinen et al., 2014).
Biological Activities
Several studies have evaluated the biological activities of compounds related to 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, including their antimicrobial, antifungal, and enzyme inhibition potentials. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. Their research underscored the potential of these compounds in combating microbial infections, offering a promising avenue for developing new antimicrobial agents (Darwish et al., 2014).
Molecular Docking and Anticancer Potential
The anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with structural similarities to 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, was confirmed through in silico modeling, targeting the VEGFr receptor. This highlights the potential of such compounds in anticancer drug development, demonstrating their ability to interact with specific molecular targets involved in cancer progression (Sharma et al., 2018).
Enzyme Inhibition
Compounds structurally related to 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide have been explored for their enzyme inhibition properties. For instance, the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors by Shukla et al. (2012) illustrate the utility of sulfanilamide derivatives in modulating enzyme activities relevant to cancer and other diseases (Shukla et al., 2012).
特性
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNXANSUZWDCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
CAS RN |
763130-03-6 |
Source


|
| Record name | 2-((4-AMINOPHENYL)THIO)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

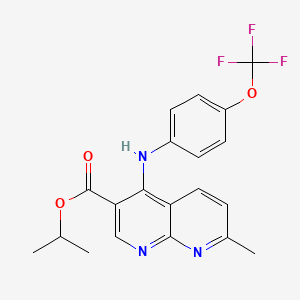
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2845654.png)
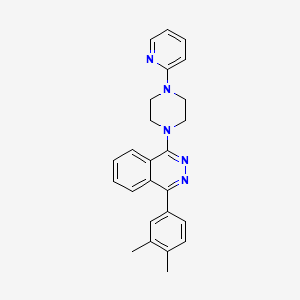
![N-(1-cyanocyclohexyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2845660.png)

![[2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2845663.png)
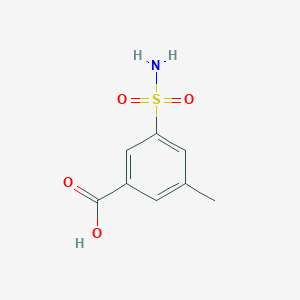
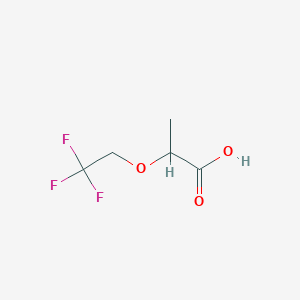
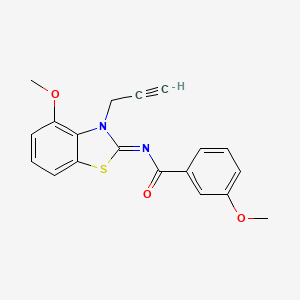
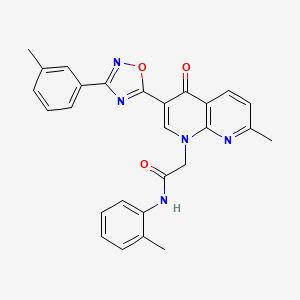
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one](/img/structure/B2845669.png)
![Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2845672.png)
